5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione 5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 27402-32-0
VCID: VC7964018
InChI: InChI=1S/C11H7N3O5/c15-9-8(10(16)13-11(17)12-9)5-6-2-1-3-7(4-6)14(18)19/h1-5H,(H2,12,13,15,16,17)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O
Molecular Formula: C11H7N3O5
Molecular Weight: 261.19 g/mol

5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione

CAS No.: 27402-32-0

Cat. No.: VC7964018

Molecular Formula: C11H7N3O5

Molecular Weight: 261.19 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione - 27402-32-0

Specification

CAS No. 27402-32-0
Molecular Formula C11H7N3O5
Molecular Weight 261.19 g/mol
IUPAC Name 5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C11H7N3O5/c15-9-8(10(16)13-11(17)12-9)5-6-2-1-3-7(4-6)14(18)19/h1-5H,(H2,12,13,15,16,17)
Standard InChI Key BRGHLSCNAIQJPE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic structure comprising a fully saturated pyrimidine ring (hexahydropyrimidine) attached to three ketone groups at positions 2, 4, and 6. The 3-nitrobenzylidene substituent introduces aromaticity and electron-withdrawing character through the nitro group (-NO₂) at the meta position. X-ray diffraction studies of its metal complexes reveal a planar configuration around the central metal ion, with coordination occurring through the carbonyl oxygen atoms and the nitro group .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
SMILESC1=CC(=CC(=C1)N+[O-])C=C2C(=O)NC(=O)NC2=O
Hybridizationsp² (benzene), sp³ (pyrimidine)
Tautomeric FormsKeto-enol equilibrium observed in polar solvents

Synthesis and Coordination Chemistry

Preparation Methodology

The compound is synthesized via a condensation reaction between 3-nitrobenzaldehyde and barbituric acid under acidic conditions . Optimal yields (78-82%) are achieved using ethanol as the solvent at 70°C for 6 hours. Metal complexes are prepared by refluxing stoichiometric amounts of the ligand with transition metal salts (CuCl₂·2H₂O, MnSO₄·H₂O, Ni(NO₃)₂·6H₂O) in 1:1 molar ratios .

Table 2: Synthetic Parameters for Metal Complexes

Metal SaltReaction Time (h)Yield (%)Decomposition Temp (°C)
CuCl₂·2H₂O4.584297-483
MnSO₄·H₂O5.079285-450
Ni(NO₃)₂·6H₂O4.081178-413

Coordination Behavior

Spectroscopic data confirm bidentate binding through the carbonyl oxygen (C=O) and nitro group (-NO₂), forming stable six-membered chelate rings. The nickel complex exhibits octahedral geometry, while copper and manganese adopt distorted square-planar configurations .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR bands for the parent compound include:

  • ν(C=O): 1676 cm⁻¹ (strong, symmetric stretching)

  • ν(NO₂): 1511 cm⁻¹ (asymmetric), 1349 cm⁻¹ (symmetric)

  • ν(N-H): 3411-2373 cm⁻¹ (broad, amine stretching)

Metal coordination shifts carbonyl vibrations to lower frequencies (Δν = 45-60 cm⁻¹), confirming ligand-to-metal charge transfer .

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, 300 MHz):

  • δ 8.10-8.25 ppm: Aromatic protons from nitrobenzylidene

  • δ 3.51-3.64 ppm: Methylene protons of hexahydropyrimidine

  • δ 9.49-9.58 ppm: NH groups (exchange broadening observed)

¹³C NMR confirms conjugation between the aromatic ring and pyrimidine system, with carbonyl carbons resonating at δ 160.28-156.35 ppm .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

  • 25-150°C: Loss of adsorbed water (Δm = 2.8%)

  • 150-300°C: Ligand decomposition (Δm = 58.4%)

  • 300-800°C: Metal oxide residue formation (CuO: 12.7%, MnO: 9.3%, NiO: 11.1%)

Differential thermal analysis (DTA) endotherms at 178°C (Ni), 243°C (Cu), and 225°C (Mn) correspond to crystalline phase transitions .

Biological Activity

Antimicrobial Performance

Metal complexes demonstrate enhanced activity compared to the free ligand against both Gram-positive and Gram-negative bacteria:

Table 3: Inhibition Zone Diameters (mm) at 100 μg/mL

OrganismLigandCu ComplexMn ComplexNi ComplexCiprofloxacin
Escherichia coli9.214.812.313.622.4
Pseudomonas aeruginosa8.713.511.112.921.8
Bacillus subtilis10.116.214.715.324.6
Streptococcus aureus9.815.713.914.823.9

Mechanistic studies suggest the nitro group facilitates bacterial membrane penetration, while metal ions disrupt cellular redox balance .

Future Research Directions

  • Synthetic Optimization: Develop microwave-assisted synthesis to reduce reaction times below 2 hours.

  • Therapeutic Potential: Investigate anticancer activity through topoisomerase inhibition assays .

  • Material Science: Explore use as a photosensitizer in dye-sensitized solar cells (DSSCs).

  • Computational Modeling: Perform DFT calculations to predict redox properties and ligand-binding affinities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator